molecular formula C22H32N2O3 B3934757 Ethyl 3-(4-benzylpiperazin-1-yl)-2-cyclohexyl-3-oxopropanoate

Ethyl 3-(4-benzylpiperazin-1-yl)-2-cyclohexyl-3-oxopropanoate

Cat. No.: B3934757
M. Wt: 372.5 g/mol
InChI Key: FYRGBMITBDYZRS-UHFFFAOYSA-N
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Description

Ethyl 3-(4-benzylpiperazin-1-yl)-2-cyclohexyl-3-oxopropanoate is a chemical compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a benzyl group and an ester functional group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-benzylpiperazin-1-yl)-2-cyclohexyl-3-oxopropanoate typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-benzylpiperazine through the reaction of piperazine with benzyl chloride in the presence of a base such as sodium hydroxide.

    Esterification: The next step involves the esterification of the piperazine derivative with ethyl 2-cyclohexyl-3-oxopropanoate. This reaction is typically carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-benzylpiperazin-1-yl)-2-cyclohexyl-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.

    Substitution: The benzyl group on the piperazine ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different substituents on the piperazine ring.

Scientific Research Applications

Ethyl 3-(4-benzylpiperazin-1-yl)-2-cyclohexyl-3-oxopropanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-benzylpiperazin-1-yl)-2-cyclohexyl-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, its antimicrobial activity may result from its ability to disrupt the cell membrane or interfere with essential metabolic processes in microorganisms .

Comparison with Similar Compounds

Ethyl 3-(4-benzylpiperazin-1-yl)-2-cyclohexyl-3-oxopropanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

ethyl 3-(4-benzylpiperazin-1-yl)-2-cyclohexyl-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3/c1-2-27-22(26)20(19-11-7-4-8-12-19)21(25)24-15-13-23(14-16-24)17-18-9-5-3-6-10-18/h3,5-6,9-10,19-20H,2,4,7-8,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRGBMITBDYZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCC1)C(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(4-benzylpiperazin-1-yl)-2-cyclohexyl-3-oxopropanoate
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Ethyl 3-(4-benzylpiperazin-1-yl)-2-cyclohexyl-3-oxopropanoate
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Ethyl 3-(4-benzylpiperazin-1-yl)-2-cyclohexyl-3-oxopropanoate
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Ethyl 3-(4-benzylpiperazin-1-yl)-2-cyclohexyl-3-oxopropanoate
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Ethyl 3-(4-benzylpiperazin-1-yl)-2-cyclohexyl-3-oxopropanoate
Reactant of Route 6
Ethyl 3-(4-benzylpiperazin-1-yl)-2-cyclohexyl-3-oxopropanoate

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